molecular formula C9H14S6 B15170514 4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane CAS No. 880499-97-8

4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane

Cat. No.: B15170514
CAS No.: 880499-97-8
M. Wt: 314.6 g/mol
InChI Key: LTRLEDOMGRYBEU-UHFFFAOYSA-N
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Description

4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane is a chemical compound characterized by the presence of multiple sulfur atoms and thiirane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane typically involves the reaction of thiirane derivatives with dithiolane compounds. The reaction conditions often include the use of bases and solvents such as acetonitrile (MeCN) to facilitate the formation of the desired product . The specific synthetic route may vary depending on the desired yield and purity of the compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity. The pathways involved may include redox reactions and nucleophilic attacks, depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane include:

    Thiiranes: Compounds containing a three-membered ring with one sulfur atom.

    Thietanes: Four-membered sulfur-containing heterocycles.

    Dithiolanes: Five-membered rings with two sulfur atoms.

Uniqueness

The uniqueness of this compound lies in its combination of thiirane and dithiolane rings, which imparts distinct chemical and physical properties.

Properties

CAS No.

880499-97-8

Molecular Formula

C9H14S6

Molecular Weight

314.6 g/mol

IUPAC Name

4,5-bis(thiiran-2-ylmethylsulfanyl)-1,3-dithiolane

InChI

InChI=1S/C9H14S6/c1-6(10-1)3-12-8-9(15-5-14-8)13-4-7-2-11-7/h6-9H,1-5H2

InChI Key

LTRLEDOMGRYBEU-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)CSC2C(SCS2)SCC3CS3

Origin of Product

United States

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